6-Ethoxyquinazoline-2,4-diamine
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Overview
Description
6-Ethoxyquinazoline-2,4-diamine is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. The compound features an ethoxy group at the 6th position and amino groups at the 2nd and 4th positions on the quinazoline ring, making it a versatile scaffold for various chemical reactions and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxyquinazoline-2,4-diamine typically involves the condensation of anthranilic acid derivatives with appropriate amines under controlled conditions. One common method includes the reaction of 6-ethoxyanthranilic acid with ammonia or primary amines in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts such as palladium on carbon can be used to facilitate the reaction, and advanced purification techniques like crystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxyquinazoline-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Halogenation and alkylation reactions can introduce different substituents on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Quinazoline-2,4-dione derivatives.
Reduction: this compound derivatives with modified amino groups.
Substitution: Halogenated or alkylated quinazoline derivatives.
Scientific Research Applications
6-Ethoxyquinazoline-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Ethoxyquinazoline-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with DNA or RNA, leading to the disruption of cellular processes. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the quinazoline ring.
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2,4-diamine: Lacks the ethoxy group at the 6th position.
6-Methoxyquinazoline-2,4-diamine: Features a methoxy group instead of an ethoxy group.
2,4-Diaminoquinazoline: Does not have any substituents at the 6th position.
Uniqueness
6-Ethoxyquinazoline-2,4-diamine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This substituent can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
Molecular Formula |
C10H12N4O |
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Molecular Weight |
204.23 g/mol |
IUPAC Name |
6-ethoxyquinazoline-2,4-diamine |
InChI |
InChI=1S/C10H12N4O/c1-2-15-6-3-4-8-7(5-6)9(11)14-10(12)13-8/h3-5H,2H2,1H3,(H4,11,12,13,14) |
InChI Key |
XKQJVDLDYHLTNU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N=C2N)N |
Origin of Product |
United States |
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